molecular formula C12H12O5 B1323747 Ethyl 2-acetoxybenzoylformate CAS No. 951887-78-8

Ethyl 2-acetoxybenzoylformate

Cat. No.: B1323747
CAS No.: 951887-78-8
M. Wt: 236.22 g/mol
InChI Key: CXYULQRAEISDJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-acetoxybenzoylformate can be synthesized through several methods. One common synthetic route involves the esterification of 2-hydroxybenzoylformic acid with ethanol in the presence of an acid catalyst . The reaction typically requires refluxing the reactants for several hours to achieve a high yield of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetoxybenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-acetoxybenzoylformate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of ethyl 2-acetoxybenzoylformate involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its reactivity is influenced by the presence of the acetoxy and ester functional groups, which can participate in nucleophilic substitution and other reactions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-hydroxybenzoylformate
  • Methyl 2-acetoxybenzoylformate
  • Ethyl 2-acetoxybenzoate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in synthetic organic chemistry .

Properties

IUPAC Name

ethyl 2-(2-acetyloxyphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-3-16-12(15)11(14)9-6-4-5-7-10(9)17-8(2)13/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYULQRAEISDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=C1OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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